2-(methoxymethyl)-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazole
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Overview
Description
2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the benzimidazole nitrogen with methoxymethyl chloride in the presence of a base.
Attachment of the phenoxybutyl side chain: This is typically done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 4-(5-methyl-2-(propan-2-yl)phenoxy)butyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group and the phenoxybutyl side chain can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Known for its antimicrobial properties.
2-Hydroxy-5-methylanisole: Used in the synthesis of various pharmaceuticals.
Creosol: Utilized in the production of antiseptics and disinfectants.
Uniqueness
2-(METHOXYMETHYL)-1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(methoxymethyl)-1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C23H30N2O2/c1-17(2)19-12-11-18(3)15-22(19)27-14-8-7-13-25-21-10-6-5-9-20(21)24-23(25)16-26-4/h5-6,9-12,15,17H,7-8,13-14,16H2,1-4H3 |
InChI Key |
KIKWLYDAMJROQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCN2C3=CC=CC=C3N=C2COC |
Origin of Product |
United States |
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